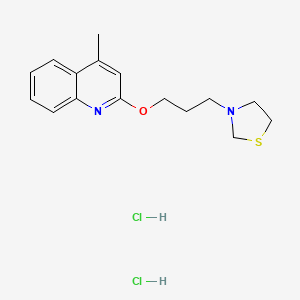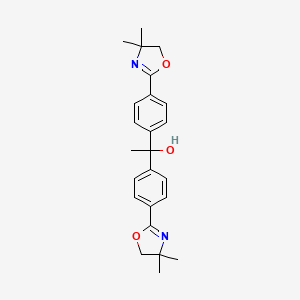![molecular formula C16H17NO3 B12876717 Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester CAS No. 712264-79-4](/img/structure/B12876717.png)
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester is an organic compound with the molecular formula C16H17NO3. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a phenylmethyl ester group. This compound is known for its unique structure, which includes a furan ring and a butenyl chain, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(2-furanyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthesis process is achieved through optimization of reaction conditions and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The butenyl chain can be reduced to form saturated derivatives.
Substitution: The ester group can be substituted with other nucleophiles to form different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives
Reduction: Saturated carbamate derivatives
Substitution: Various substituted carbamate esters
Scientific Research Applications
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethyl ester group can undergo hydrolysis to release the active carbamate, which can then interact with its target. The furan ring and butenyl chain contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [1-(2-furanyl)-3-butenyl]-, methyl ester
- Carbamic acid, [1-(2-furanyl)-3-butenyl]-, ethyl ester
- Carbamic acid, [1-(2-furanyl)-3-butenyl]-, propyl ester
Uniqueness
Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester is unique due to the presence of the phenylmethyl ester group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
712264-79-4 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl N-[1-(furan-2-yl)but-3-enyl]carbamate |
InChI |
InChI=1S/C16H17NO3/c1-2-7-14(15-10-6-11-19-15)17-16(18)20-12-13-8-4-3-5-9-13/h2-6,8-11,14H,1,7,12H2,(H,17,18) |
InChI Key |
VFANMTCFKLLVMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CO1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


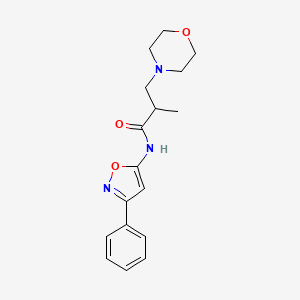
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![2-(Difluoromethoxy)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876648.png)
![3-(5-Bromopyridin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876655.png)

![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
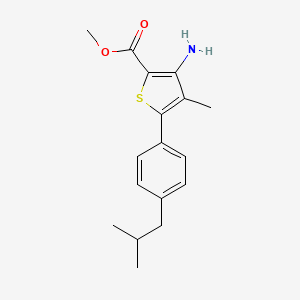

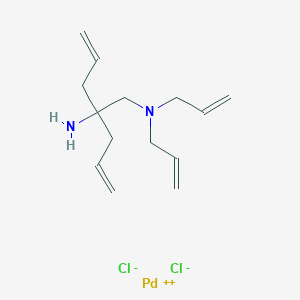

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
